N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((3-(trifluoromethyl)phenyl)amino)formamide
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Description
N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((3-(trifluoromethyl)phenyl)amino)formamide is a useful research compound. Its molecular formula is C23H21F3N4O2 and its molecular weight is 442.442. The purity is usually 95%.
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Scientific Research Applications
Structural and Spectroscopic Studies
The molecular structures of N-(pyrazol-1-yl) formamide and related compounds have been elucidated through X-ray crystallography and dynamic NMR spectroscopy, highlighting the Z configuration of the amide bond, which is prevalent in solution for all N-H azolyl formamides. These studies contribute to our understanding of the electronic properties and rotation barriers around the amide bond, which are influenced by the N-azolyl substituent (Salazar et al., 1993).
Synthetic Applications
Research has demonstrated the versatility of pyrazole derivatives and formamides in synthetic chemistry. For example, N-(1-tert-butyl-3-methylpyrazol-5-yl)carboxamides have been used as precursors for the synthesis of 4H-pyrazolo[1,5-c][1,3,5]thiadiazine-4-thiones, showcasing a novel procedure that could be applied to the synthesis of related compounds (Vicentini et al., 1994).
Antiproliferative and Biological Activities
Some pyrazole derivatives have been synthesized and evaluated for their antiproliferative effects against cancer cells, demonstrating the potential of these compounds in medicinal chemistry and drug development. The synthesis of pyrazolo[3,4-d]pyrimidines using formamide highlights the relevance of these compounds in creating molecules with potential therapeutic applications (Huang et al., 2012).
Chemical Reactivity and Mechanistic Studies
Studies on the reactivity of similar compounds under various conditions have provided insights into their chemical behavior, which is crucial for developing new synthetic routes and understanding the mechanisms underlying their reactions. For instance, the reactivity of pyrazole derivatives with formamide has been explored to synthesize new compounds, revealing the versatility of these molecules in organic synthesis (Mironovich & Shcherbinin, 2014).
properties
IUPAC Name |
1-(3-tert-butyl-1-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O2/c1-22(2,3)20-17-18(30(4)29-20)15-9-8-14(11-16(15)19(17)31)28-21(32)27-13-7-5-6-12(10-13)23(24,25)26/h5-11H,1-4H3,(H2,27,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIUJNLMUZXOIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C2=C1C(=O)C3=C2C=CC(=C3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.